molecular formula C25H26N2O5S2 B11980611 isobutyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11980611
M. Wt: 498.6 g/mol
InChI Key: MGQWKZWPFDJWPL-UDWIEESQSA-N
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Description

Isobutyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as methoxy, thienyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde, thienyl derivatives, and thiazolopyrimidine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with thiazolopyrimidine derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the thiazolopyrimidine core through cyclization of appropriate intermediates.

    Functional Group Modifications: Introducing the isobutyl and carboxylate groups through esterification or other functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of isobutyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isobutyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may include other thiazolopyrimidine derivatives with different substituents. Examples include:

    Thiazolopyrimidine Derivatives: Compounds with variations in the thiazole or pyrimidine rings.

    Benzylidene Derivatives: Compounds with different substituents on the benzylidene moiety.

    Thienyl Derivatives: Compounds with modifications to the thienyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure may confer specific properties that make it valuable for research and industrial applications.

Properties

Molecular Formula

C25H26N2O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

2-methylpropyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H26N2O5S2/c1-14(2)13-32-24(29)21-15(3)26-25-27(22(21)19-7-6-10-33-19)23(28)20(34-25)12-16-8-9-17(30-4)18(11-16)31-5/h6-12,14,22H,13H2,1-5H3/b20-12+

InChI Key

MGQWKZWPFDJWPL-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC(C)C

Origin of Product

United States

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